Methyl 4-[(morpholine-4-carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate is an organic compound with the molecular formula C13H16N2O4 It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The morpholine ring and the benzoate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
- Methyl 4-aminobenzoate
- Morpholine-4-carbonyl chloride
Uniqueness
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate is unique due to its specific structure, which combines a benzoate moiety with a morpholine ring. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 4-(morpholine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C13H16N2O4/c1-18-12(16)10-2-4-11(5-3-10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) |
InChI Key |
FKIOLRVWIPSKHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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